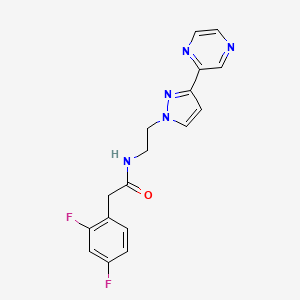

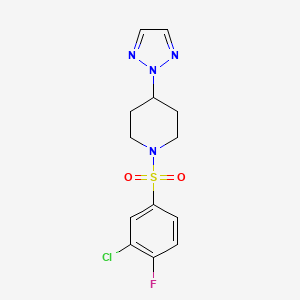

2-(2,4-difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The chemical compound “2-(2,4-difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide” is a versatile material used in scientific research. It is a part of the pyrazole derivatives, which are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family. Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .

Molecular Structure Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . The unique structure of “2-(2,4-difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide” enables various applications, from drug discovery to materials science.

Chemical Reactions Analysis

The pyrazole nucleus has attracted the attention of many researchers to study its skeleton chemically and biologically . A series of pyridinium-tailored 5-trifluoromethylpyrazoles containing 1,3,4-oxadiazole moieties were constructed and evaluated in vitro for antimicrobial activities against three types of pathogenic bacteria and six fungal strains .

Scientific Research Applications

Antioxidant Activity

Compounds related to pyrazole-acetamide, like those studied by Chkirate et al. (2019), have been synthesized and characterized for their antioxidant activity. The study involved synthesizing coordination complexes with Co(II) and Cu(II) ions and testing their antioxidant potential. These complexes showed significant antioxidant activities, indicating their potential use in related applications (Chkirate et al., 2019).

Synthesis of Novel Heterocyclic Compounds

Aly et al. (2011) focused on synthesizing new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, which is structurally similar to pyrazole-acetamide compounds. These compounds exhibited promising biological activities against various microorganisms, suggesting their potential in developing new antimicrobial agents (Aly et al., 2011).

Nonlinear Optical Properties

Castro et al. (2017) investigated the nonlinear optical properties of organic crystals including pyrazin-2-yl acetamide. The study used ab initio computational methods to understand their linear and nonlinear optical behavior. These crystals were identified as good candidates for photonic devices like optical switches and modulators (Castro et al., 2017).

Crystal Structure Analysis

Nayak et al. (2014) synthesized and characterized 2-Phenyl-N-(pyrazin-2-yl)acetamide, examining its crystal structure using X-ray diffraction. The compound formed a two-dimensional network linked by hydrogen bonds, providing insights into the molecular arrangement and potential applications in materials science (Nayak et al., 2014).

Corrosion Inhibitors

Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and tested them as corrosion inhibitors. These compounds showed promising inhibition efficiencies, indicating their potential use in protecting materials against corrosion (Yıldırım & Cetin, 2008).

Anti-Microbial Activities

Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating a pyrazole moiety and evaluated their anti-microbial activities. These compounds showed significant anti-bacterial and anti-fungal activities, highlighting their potential in developing new antimicrobial drugs (Saravanan et al., 2010).

Mechanism of Action

While the specific mechanism of action for “2-(2,4-difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide” is not mentioned in the sources, pyrazole derivatives are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Future Directions

Given the wide range of pharmacological activities associated with pyrazole derivatives, there is significant potential for future research into the properties and applications of “2-(2,4-difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide” and similar compounds . This could include further studies into their synthesis, biological activity, and potential uses in medicine and other fields .

properties

IUPAC Name |

2-(2,4-difluorophenyl)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N5O/c18-13-2-1-12(14(19)10-13)9-17(25)22-6-8-24-7-3-15(23-24)16-11-20-4-5-21-16/h1-5,7,10-11H,6,8-9H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCWBLUYXAVSQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2369569.png)

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2369570.png)

![8-(2,5-Dimethoxyphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2369573.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369578.png)

![2-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2369581.png)

![N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2369583.png)

![4-[(5Z)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2369586.png)